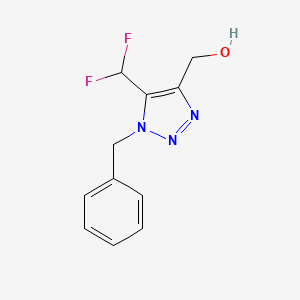
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a difluoromethyl group, and a hydroxymethyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The difluoromethyl group can be introduced using difluoromethylation reagents, while the benzyl group is typically introduced through benzylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of benzyl-substituted triazoles.
科学的研究の応用
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of advanced materials, including polymers and coatings.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of (1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the triazole ring can facilitate interactions with biological targets.
類似化合物との比較
Similar Compounds
(1-benzyl-5-(difluoromethyl)-1H-imidazol-1-ylmethyl)-2-pyrrolidinone: A compound with similar structural features but different biological activities.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Compounds with similar triazole rings but different functional groups.
Uniqueness
(1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.
特性
分子式 |
C11H11F2N3O |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
[1-benzyl-5-(difluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,11,17H,6-7H2 |
InChIキー |
RBLFZULBOCUSPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
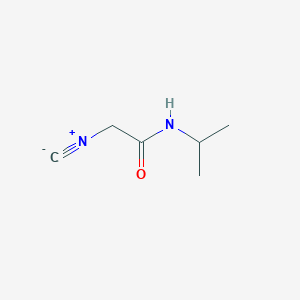

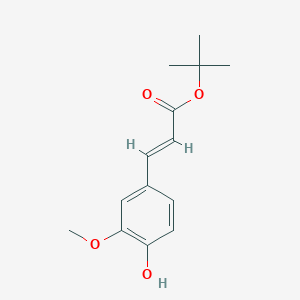
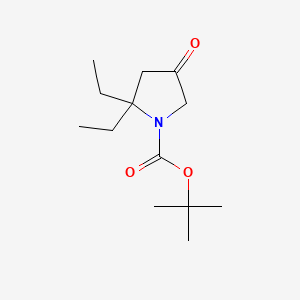
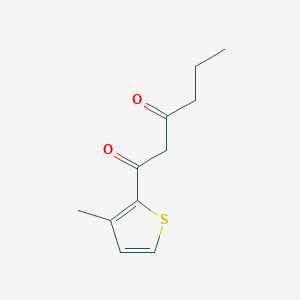
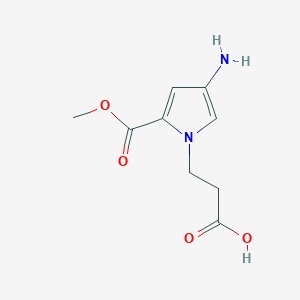
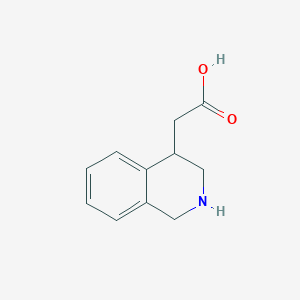

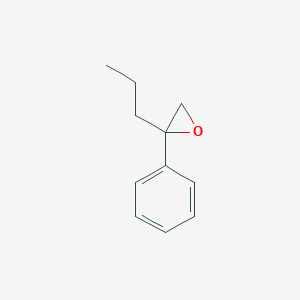

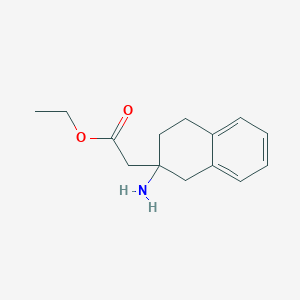

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
